Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1→6)-beta-D-glucopyranosyl-(1→2)-beta-D-glucopyranoside is a complex flavonoid glycoside belonging to the kaempferol family. Its molecular formula is C33H40O20, and it has a molecular weight of 756.66 g/mol. This compound features multiple sugar moieties, specifically an alpha-L-rhamnopyranosyl unit linked to two beta-D-glucopyranosyl units, which contribute to its solubility and biological activity .
These reactions are crucial for understanding its stability and reactivity in biological systems.
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1→6)-beta-D-glucopyranosyl-(1→2)-beta-D-glucopyranoside exhibits significant biological activities:
The synthesis of Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1→6)-beta-D-glucopyranosyl-(1→2)-beta-D-glucopyranoside can be achieved through several methods:
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1→6)-beta-D-glucopyranosyl-(1→2)-beta-D-glucopyranoside has various applications:
Studies have shown that Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1→6)-beta-D-glucopyranosyl-(1→2)-beta-D-glucopyranoside interacts with various biological targets:
Several compounds share structural similarities with Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1→6)-beta-D-glucopyranosyl-(1→2)-beta-D-glucopyranoside. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Kaempferol | Simple flavonoid | Lacks sugar moieties; direct antioxidant activity |
| Quercetin | Flavonoid glycoside | Contains different sugar configurations; higher bioavailability |
| Rutin | Quercetin glycoside | Offers enhanced solubility; used for vascular health |
| Kaempferol 3-O-beta-D-glucoside | Simple glycoside | Fewer sugar units; different pharmacokinetics |
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1→6)-beta-D-glucopyranosyl-(1→2)-beta-D-glucopyranoside is unique due to its complex sugar structure, which enhances its solubility and potential bioactivity compared to simpler flavonoids. This complexity may contribute to its specific biological effects and applications in health-related fields.
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside exhibits potent anti-inflammatory properties through its ability to modulate key proinflammatory signaling pathways, particularly Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades [4] [5]. These pathways play crucial roles in the regulation of inflammatory responses and represent important targets for anti-inflammatory interventions [8] [9].
The NF-κB signaling pathway is a central regulator of inflammatory gene expression, controlling the production of proinflammatory cytokines, chemokines, and enzymes [4] [10]. Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside exerts its anti-inflammatory effects by interfering with multiple steps in the NF-κB activation cascade [5] [8].
Research has demonstrated that this kaempferol glycoside effectively inhibits the phosphorylation of Inhibitor of kappa B alpha (IκBα), a critical step in NF-κB activation [4] [27]. Under normal conditions, IκBα sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity [5] [27]. Upon inflammatory stimulation, IκBα undergoes phosphorylation at Ser32/Ser36 residues, leading to its degradation and the release of NF-κB [4] [27].
The following table details the molecular targets within the NF-κB pathway affected by kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside:
| Pathway Component | Molecular Target | Inhibitory Effect | Downstream Impact | Experimental Evidence |
|---|---|---|---|---|
| IκBα | Ser32/Ser36 phosphorylation sites | Prevented degradation | Maintained cytoplasmic NF-κB sequestration | Decreased IκBα phosphorylation in BV2 cells [4] [5] |
| NF-κB p65 | Nuclear translocation machinery | Blocked nuclear import | Reduced transcriptional activity | Inhibited p65 nuclear accumulation in dose-dependent manner [4] [8] |
| Proinflammatory genes | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Suppressed transcription | Reduced inflammatory mediator production | Decreased mRNA and protein levels of inflammatory markers [5] [10] |
Studies in BV2 microglial cells have shown that kaempferol glycosides significantly reduce the phosphorylation of IκBα in a dose-dependent manner, thereby preventing its degradation and maintaining NF-κB in an inactive state [4] [5]. This inhibition of IκBα phosphorylation correlates with decreased nuclear translocation of the NF-κB p65 subunit, a key transcriptional activator of inflammatory genes [4] [8].
Furthermore, in models of neuroinflammation, kaempferol glycosides have been shown to suppress the expression of NF-κB-dependent proinflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor alpha (TNF-α), and interleukins IL-1β and IL-6 [5] [9] [10]. This comprehensive inhibition of the NF-κB pathway contributes significantly to the anti-inflammatory properties of kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside [4] [8].
The MAPK signaling cascades represent another major proinflammatory pathway targeted by kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside [9] [14]. The MAPK family includes three main subfamilies: p38 MAPK, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK) [14] [24]. These kinases are activated through phosphorylation cascades in response to various stimuli, including inflammatory signals [9] [14].
Kaempferol glycosides have been demonstrated to modulate the phosphorylation status of all three MAPK subfamilies, as detailed in the following table:
| MAPK Subfamily | Phosphorylation Sites | Inhibitory Effect | Cellular Function | Experimental Evidence |
|---|---|---|---|---|
| p38 MAPK | Thr180/Tyr182 | Reduced phosphorylation | Stress response, inflammation | Dose-dependent decrease in p-p38 levels [9] [14] |
| ERK1/2 | Thr202/Tyr204 (ERK1), Thr185/Tyr187 (ERK2) | Suppressed activation | Cell proliferation, differentiation | Significant reduction in ERK phosphorylation [14] [24] |
| JNK/SAPK | Thr183/Tyr185 | Modulated phosphorylation | Apoptosis, stress response | Variable effects on JNK activation [14] [28] |
Research in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages has shown that kaempferol-3-O-beta-rutinoside, a structurally related kaempferol glycoside, significantly inhibits the phosphorylation of p38, ERK1/2, and stress-activated protein kinase (SAPK)/JNK in a dose-dependent manner [24] [28]. Among these MAPK subfamilies, the inhibitory effect on ERK1/2 phosphorylation appears to be particularly pronounced [24] [28].
The inhibition of MAPK phosphorylation by kaempferol glycosides leads to decreased activation of downstream transcription factors, including activator protein-1 (AP-1), which regulates the expression of various inflammatory genes [14] [28]. This MAPK-inhibitory activity complements the effects on the NF-κB pathway, resulting in comprehensive suppression of proinflammatory signaling networks [9] [24].
In neuroinflammatory models, kaempferol glycosides have been shown to attenuate the activation of MAPK pathways in microglial cells, contributing to their neuroprotective effects [4] [5]. The inhibition of MAPK signaling also plays a role in the hepatoprotective and antioxidant activities of these compounds, highlighting the interconnected nature of their various pharmacological effects [6] [14].
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside demonstrates significant neuroprotective properties through its ability to inhibit beta-amyloid (Aβ) aggregation and mitigate amyloid-induced neurotoxicity [5] [13] [19]. The accumulation and aggregation of Aβ peptides, particularly Aβ42, into oligomers and fibrils is a key pathogenic feature in neurodegenerative disorders, making it an important target for neuroprotective interventions [13] [19].
Research has revealed that kaempferol glycosides can interfere with multiple stages of the Aβ aggregation process, from initial oligomerization to fibril formation and extension [13] [19]. This multi-faceted inhibition of Aβ aggregation contributes significantly to the neuroprotective effects of these compounds [5] [26].
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside employs several distinct mechanisms to inhibit Aβ aggregation and mitigate amyloid-induced neurotoxicity, as detailed in the following table:
| Inhibition Mechanism | Target Structure | Molecular Interaction | Outcome | Measurement Method | Research Evidence |
|---|---|---|---|---|---|
| Fibril Formation Disruption | β-sheet secondary structure | Aromatic stacking with Aβ residues | Accumulated non-toxic oligomers | Thioflavin T fluorescence assay | Dose-dependent inhibition of fibril extension [13] [19] |
| Oligomer Remodeling | Preformed toxic oligomers | Direct binding to oligomeric species | Conversion to non-toxic aggregates | Western blot analysis with 6E10 antibody | Remodeled oligomers showed reduced cytotoxicity [13] [26] |
| Conformational Stabilization | Off-pathway intermediate structures | Stabilization of non-fibrillar conformations | Prevention of toxic aggregate formation | Transmission electron microscopy | Formation of amorphous, non-toxic aggregates [13] [19] |
Studies using thioflavin T fluorescence assays have demonstrated that kaempferol glycosides effectively inhibit the formation of β-sheet structures, which are characteristic of amyloid fibrils [13] [19]. This inhibition of β-sheet formation is dose-dependent and results in the accumulation of non-fibrillar, oligomeric species [13] [26].
Importantly, the oligomeric species that accumulate in the presence of kaempferol glycosides differ structurally and functionally from the toxic oligomers that form during normal Aβ aggregation [13] [19]. Western blot analyses using the Aβ-specific antibody 6E10 have shown that these kaempferol-induced oligomers are smaller and more soluble than typical Aβ oligomers [13] [19].
Transmission electron microscopy (TEM) studies have further revealed that kaempferol glycosides promote the formation of amorphous, non-fibrillar aggregates instead of the ordered, β-sheet-rich fibrils that are associated with neurotoxicity [13] [26]. These amorphous aggregates are considered to be "off-pathway" species that do not progress to form toxic fibrils [13] [19].
Beyond preventing the formation of toxic Aβ aggregates, kaempferol glycosides also demonstrate the ability to remodel preformed Aβ oligomers and fibrils [13] [19]. This remodeling activity is particularly significant, as it suggests potential therapeutic applications even after the initiation of amyloid aggregation [13] [26].
Research with kaempferol-3-O-rhamnoside (K-3-rh), a structurally related kaempferol glycoside, has shown that this compound can interact with preformed soluble Aβ oligomers and convert them into non-toxic aggregates [19] [26]. This remodeling effect was associated with a significant reduction in the cytotoxicity of these oligomers in neuronal cell models [19] [26].
Similarly, kaempferol glycosides have been shown to interact with preformed Aβ fibrils, destabilizing their structure and promoting their conversion into less toxic forms [13] [19]. This fibril-remodeling activity may contribute to the clearance of amyloid deposits and the mitigation of amyloid-associated neurotoxicity [13] [26].
The neuroprotective effects of kaempferol glycosides extend beyond Aβ to other amyloidogenic proteins, including alpha-synuclein, which is implicated in Parkinson's disease and related synucleinopathies [13] [26]. Studies have shown that kaempferol can directly block the amyloid fibril formation of alpha-synuclein and protect against alpha-synuclein-induced neurotoxicity [13] [26].
These findings collectively highlight the potential of kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside and related kaempferol glycosides as neuroprotective agents that target the aggregation and toxicity of amyloidogenic proteins [5] [13] [26].
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside exhibits significant hepatoprotective properties through its potent antioxidant activities and ability to modulate oxidative stress markers in the liver [6] [12] [23]. Oxidative stress plays a central role in the pathogenesis of various liver disorders, making antioxidant interventions crucial for hepatoprotection [6] [12].
Research has demonstrated that kaempferol glycosides can effectively protect hepatocytes against oxidative damage by enhancing endogenous antioxidant defense systems and directly scavenging reactive oxygen species (ROS) [6] [12] [23]. These hepatoprotective effects have been observed in various experimental models of liver injury, including carbon tetrachloride (CCl4)-induced hepatotoxicity [12] [23].
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside enhances hepatic antioxidant defense systems through multiple mechanisms, as detailed in the following table:
| Antioxidant Parameter | Normal Range/Function | Pathological Change | Kaempferol Effect | Mechanism | Experimental Evidence |
|---|---|---|---|---|---|
| Glutathione (GSH) | Major cellular antioxidant | Depletion in oxidative stress | Restored GSH levels | Enhanced γ-glutamyl-cysteine ligase activity | Significant increase in hepatic GSH content [6] [12] |
| Superoxide Dismutase (SOD) | Converts superoxide to H2O2 | Reduced activity in liver injury | Enhanced SOD activity | Upregulated SOD1/SOD2 gene expression | Normalized SOD activity in CCl4-treated mice [12] [16] |
| Catalase (CAT) | Decomposes H2O2 to water and oxygen | Decreased activity in hepatotoxicity | Restored catalase activity | Protection of enzyme from oxidative inactivation | Significantly increased hepatic catalase levels [12] [23] |
| Lipid Peroxidation (TBARS) | Low levels indicate membrane integrity | Elevated in oxidative liver damage | Reduced TBARS levels | Free radical scavenging activity | Suppressed elevation of liver TBARS [12] [23] |
Studies in CCl4-induced hepatotoxicity models have shown that kaempferol glycosides significantly increase hepatic glutathione (GSH) levels, which are typically depleted during oxidative stress [12] [23]. GSH is a major non-enzymatic antioxidant in liver cells, essential for detoxifying hydrogen peroxide (H2O2) and other reactive species [12] [23]. The restoration of GSH levels by kaempferol glycosides enhances the liver's capacity to neutralize ROS and protect cellular components from oxidative damage [6] [12].
In addition to GSH, kaempferol glycosides also enhance the activities of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT) [12] [16]. SOD catalyzes the conversion of superoxide radicals to H2O2, while CAT further decomposes H2O2 to water and oxygen [12] [16]. Research has shown that kaempferol glycosides can upregulate the expression of SOD1 and SOD2 genes, leading to increased SOD activity in hepatocytes [16] [23]. Similarly, these compounds protect catalase from oxidative inactivation, maintaining its activity even under conditions of oxidative stress [12] [23].
The enhanced activities of these antioxidant enzymes collectively contribute to the hepatoprotective effects of kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside by efficiently neutralizing various reactive oxygen species and preventing oxidative damage to cellular components [6] [12] [23].
Lipid peroxidation is a major consequence of oxidative stress in the liver, leading to membrane damage and cellular dysfunction [12] [23]. Thiobarbituric acid reactive substances (TBARS) are commonly used as markers of lipid peroxidation, with elevated levels indicating increased oxidative damage to lipid membranes [12] [23].
Research has demonstrated that kaempferol glycosides significantly reduce hepatic TBARS levels in models of oxidative liver injury, indicating protection against lipid peroxidation [12] [23]. This anti-peroxidative effect is attributed to the direct radical scavenging activity of these compounds, as well as their ability to enhance antioxidant defense systems [6] [12].
In CCl4-induced hepatotoxicity models, pretreatment with kaempferol glycosides has been shown to suppress the elevation of liver TBARS, correlating with improved liver function and reduced hepatocellular damage [12] [23]. This protection against lipid peroxidation is reflected in normalized serum levels of liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are typically elevated during liver injury [12] [23].
Studies with kaempferol 3-O-β-d-(2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside, a structurally related kaempferol glycoside, have shown that this compound significantly reduces CCl4-induced increases in serum ALT and AST activities, indicating protection against hepatocellular damage [12] [23]. This hepatoprotective effect was associated with enhanced antioxidant enzyme activities and reduced lipid peroxidation, highlighting the central role of antioxidant mechanisms in the hepatoprotective properties of kaempferol glycosides [12] [23].
The hepatoprotective effects of kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside extend beyond CCl4-induced hepatotoxicity to other models of liver injury, including alcohol-induced liver damage [6] [23]. In these models, kaempferol glycosides have been shown to suppress the hepatic activity of cytochrome P450 2E1 (CYP2E1), a major source of ROS during ethanol metabolism [6] [23]. This inhibition of CYP2E1 contributes to reduced ROS generation and oxidative stress in the liver, further enhancing the hepatoprotective properties of these compounds [6] [23].
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside demonstrates significant inhibitory activity against DNA topoisomerases I and II, enzymes that play crucial roles in DNA replication, transcription, and recombination [3] [7] [21]. This topoisomerase inhibition represents an important mechanism underlying the bioactivity of this kaempferol glycoside and contributes to its pharmacological profile [3] [11].
DNA topoisomerases regulate DNA topology by introducing transient breaks in the DNA backbone, allowing the passage of DNA strands through these breaks, and subsequently resealing the breaks [11] [21]. Topoisomerase I introduces single-strand breaks, while topoisomerase II creates double-strand breaks [11] [21]. Inhibitors of these enzymes can interfere with various stages of the catalytic cycle, leading to different biological outcomes [11] [21].
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside interacts with both topoisomerase I and II through distinct mechanisms, as detailed in the following table:
| Topoisomerase Type | Enzymatic Function | Inhibition Mechanism | Molecular Target | Binding Mode | Key Interactions | Experimental Evidence |
|---|---|---|---|---|---|---|
| Topoisomerase I | Relieves DNA supercoiling via transient single-strand breaks | Cleavage complex stabilization | DNA-enzyme covalent intermediate | Intercalation at cleavage site | π-π stacking with base pairs, H-bonds with Arg364, Asn722 | Enhanced DNA scission in plasmid relaxation assays [3] [21] |
| Topoisomerase II | Relieves DNA topology via transient double-strand breaks | Poison-type inhibition | DNA-enzyme cleavage complex | Intercalation between base pairs | π-π stacking with G13 base, interactions with Tyr821 | Stabilized cleavage complexes, enhanced DNA fragmentation [7] [21] |
Research has shown that kaempferol and its glycosides primarily act as topoisomerase poisons, stabilizing the covalent enzyme-DNA complexes (cleavage complexes) that form during the catalytic cycle of these enzymes [3] [21]. This stabilization prevents the religation of DNA breaks, leading to the accumulation of DNA damage and potential cytotoxicity [3] [21].
Molecular docking studies have provided insights into the binding modes of kaempferol derivatives to topoisomerases [21] [22]. For topoisomerase I, kaempferol compounds have been shown to intercalate at the DNA cleavage site, making π-π stacking interactions with DNA base pairs and forming hydrogen bonds with key amino acid residues in the enzyme, including Arg364 and Asn722 [21] [22]. This intercalation stabilizes the cleavage complex and prevents DNA religation [21] [22].
Similarly, with topoisomerase II, kaempferol derivatives intercalate between DNA base pairs at the cleavage site, interacting with the G13 base and forming contacts with Tyr821, which is involved in the phosphotyrosyl linkage at the cleavage site [21] [22]. These interactions stabilize the topoisomerase II-DNA cleavage complex, leading to enhanced DNA fragmentation [21] [22].
The kinetics and selectivity of topoisomerase inhibition by kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside and related compounds have been characterized in various experimental systems, as summarized in the following table:
| Compound | Topoisomerase I IC50 | Topoisomerase II IC50 | Cleavage Enhancement | Time Course | Redox Dependency | Selectivity |
|---|---|---|---|---|---|---|
| Kaempferol glycoside | Not determined | Not determined | 3-7 fold increase | Rapid equilibrium (≤15 sec) | Redox-independent mechanism | Dual TOP I/II inhibitor [3] [21] |
| Reference (Etoposide) | Low activity | ~10 μM | 5-10 fold increase | Rapid equilibrium | Redox-independent | TOP II selective [21] [22] |
Studies have shown that kaempferol and its glycosides enhance DNA cleavage mediated by topoisomerase II by approximately 3-7 fold, depending on the specific compound and experimental conditions [7] [21]. This cleavage enhancement is comparable to that of established topoisomerase II poisons such as etoposide, which typically increases cleavage by 5-10 fold [21] [22].
Time course experiments have revealed that kaempferol compounds establish rapid cleavage-ligation equilibria with topoisomerase II, reaching maximum cleavage enhancement within 15 seconds [21] [22]. This rapid kinetics is characteristic of traditional topoisomerase poisons that act through a redox-independent mechanism [21] [22].
Indeed, the topoisomerase inhibitory activity of kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside and related kaempferol glycosides appears to be primarily redox-independent, as evidenced by the maintenance of their inhibitory effects in the presence of reducing agents such as dithiothreitol (DTT) [16] [21]. This distinguishes them from certain other flavonoids, such as myricetin, which exhibit both redox-dependent and redox-independent components in their mechanisms of action against topoisomerases [21] [22].
Unlike many clinically used topoisomerase inhibitors that selectively target either topoisomerase I or II, kaempferol glycosides demonstrate dual inhibitory activity against both enzymes [3] [7] [21]. This dual targeting may contribute to their broad spectrum of biological activities and potential therapeutic applications [3] [7].
Research with kaempferol 3-O-[alpha-L-rhamnopyranosyl(1->2)-beta-D-glucopyranosyl]-7-O-alpha-L-rhamnopyranoside, isolated from plants such as Vicia faba and Lotus edulis, has shown that this compound exhibits inhibitory activity against topoisomerase I [3] [7]. Similarly, studies with kaempferol 3-O-beta-D-glucopyranosyl-7-O-alpha-L-rhamnopyranoside have demonstrated inhibitory effects against both topoisomerase I and II [3] [7].
The biotechnological production of Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside represents a significant advancement in flavonoid biotechnology, leveraging heterologous expression systems to overcome the limitations of plant-based extraction. Both Escherichia coli and Saccharomyces cerevisiae have emerged as the primary microbial platforms for kaempferol and its glycoside derivatives production [1] [2].
Escherichia coli Expression Systems
Escherichia coli has demonstrated exceptional capabilities for kaempferol production, with engineered strains achieving production titers of up to 1184.2 milligrams per liter when utilizing naringenin as substrate [3]. The key enzymes required for kaempferol biosynthesis include flavanone 3-hydroxylase (F3H), which converts naringenin to dihydrokaempferol, and flavonol synthase (FLS), which subsequently produces kaempferol from dihydrokaempferol [4] [5]. Optimization strategies in E. coli systems have focused on screening key enzyme genes and designing synthetic fusion enzymes to enhance catalytic efficiency [3].
The production of astragalin (kaempferol-3-O-glucoside), a simpler glycoside derivative, has been successfully achieved in E. coli BL21(DE3) at 109.3 milligrams per liter using a combination of F3H, FLS1, and UGT78K1 enzymes [4]. This system demonstrated the feasibility of producing complex kaempferol glycosides through metabolic engineering approaches that channel carbon flux toward UDP-glucose synthesis while preventing its dissociation [4].
Saccharomyces cerevisiae Expression Systems
Saccharomyces cerevisiae has proven to be an exceptionally effective host for kaempferol production, with optimized strains achieving titers of up to 956 milligrams per liter in fed-batch fermentation systems [6]. The reconstruction of kaempferol biosynthetic pathways in yeast involves screening various F3H and FLS enzymes from different plant species to identify optimal combinations [6]. The amplification of rate-limiting enzymes, particularly AtFLS, has been shown to reduce dihydrokaempferol accumulation while improving kaempferol production efficiency [7].
Recent advances in yeast engineering have demonstrated that increasing the availability of precursor malonyl-CoA significantly enhances both kaempferol and quercetin production [6]. Fed-batch fermentation strategies have proven particularly effective, with the highest reported production reaching 956 milligrams per liter of kaempferol and 930 milligrams per liter of quercetin in minimal media from glucose [6].
The enhancement of precursor availability through metabolic engineering of aromatic amino acid biosynthesis pathways represents a critical strategy for improving kaempferol glycoside production. The shikimate pathway, which produces both tyrosine and phenylalanine, serves as the foundation for flavonoid biosynthesis [8] [9].
Tyrosine Biosynthesis Enhancement
Recent advances in tyrosine production have achieved remarkable titers of 109.2 grams per liter with a productivity of 2.18 grams per liter per hour through systematic metabolic engineering approaches [10]. Key strategies include overexpressing feedback-resistant variants of aroGfbr and tyrAfbr genes, which eliminate allosteric inhibition by tyrosine and phenylalanine respectively [10]. The strengthening of tyrosine efflux systems and introduction of pyridoxal 5'-phosphate synthesis pathways have further enhanced production efficiency [10].
Precursor pool optimization focuses on enriching phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) availability through modular metabolic engineering and dynamic regulation strategies [10]. These approaches have demonstrated that precursor availability represents a significant bottleneck in aromatic amino acid production, with systematic addressing of these limitations yielding substantial improvements in overall production efficiency [11].
Phenylalanine Pathway Optimization
Phenylalanine biosynthesis optimization involves both pathway-specific and global regulatory modifications [9]. The removal of pathway-specific regulators through strategic gene knockouts and knockins has proven effective, with genes like aroGfbr performing optimally both individually and in combination with other modifications [9]. The introduction of tktA gene under tyrR promoter control and pykF knockout have demonstrated that precursor supply via PEP and E4P represents a rate-limiting step [9].
Global regulatory approaches, particularly Fis overexpression, have shown significant benefits in both enhancing and sustaining flux through phenylalanine biosynthesis pathways [9]. These findings highlight the importance of combining global regulators with pathway-specific modifications to achieve optimal product yields [9].
Malonyl-CoA Precursor Enhancement
Malonyl-CoA availability represents a critical bottleneck for flavonoid production, as it serves as the essential building block for polyketide synthesis [12]. Systematic approaches to improving malonyl-CoA availability have achieved 5.8-fold enhancements in polyketide production through multi-level optimization workflows [13]. These strategies focus on increasing acetyl-CoA supply as the direct malonyl-CoA precursor through targeted modifications of central carbon metabolism [12].
Key engineering strategies include partial elimination of anaplerotic pyruvate carboxylation to focus glycolytic flux toward acetyl-CoA formation [12]. The implementation of alternative glucose transport systems, independent of the PTS system, has contributed to increased acetyl-CoA-dependent synthesis of various compounds [12]. Additionally, deregulated expression of glucose permeases has improved glucose uptake, allowing for increased polyketide synthesis [12].
Chemoenzymatic approaches for kaempferol glycoside synthesis represent a promising alternative to purely microbial production systems, offering enhanced control over glycosylation patterns and improved product specificity. The utilization of glycosyltransferases enables precise attachment of sugar moieties to specific hydroxyl positions on the kaempferol backbone [14] [15].
UDP-Glucose Dependent Glycosyltransferases
The most extensively studied glycosyltransferases for kaempferol modification utilize UDP-glucose as the sugar donor. AtUGT78D2 has demonstrated exceptional efficiency in 3-O-glucosylation of kaempferol, achieving astragalin production titers of 1738.5 milligrams per liter without kaempferol accumulation [3]. This enzyme operates through an efficient UDP-glucose synthesis pathway that maintains optimal sugar donor availability throughout the reaction process [3].
The optimization of UDP-glucose biosynthesis has proven critical for glycosyltransferase efficiency. Combined overexpression of phosphoglucomutase (PGM2) and UDP-glucose pyrophosphorylase (UGP1) has resulted in 28% increases in glycoside production by channeling metabolic flux toward UDP-glucose formation [16]. This approach demonstrates that sugar donor availability often limits glycosylation efficiency more than glycosyltransferase activity itself [16].
Multi-functional Glycosyltransferases
Recent advances have identified multifunctional glycosyltransferases capable of catalyzing multiple glycosylation reactions simultaneously. HtUGT73EW3 from Helleborus thibetanus exhibits multisite selectivity for 3-, 6-, 7-, 2′-, 3′-, and 4′-hydroxyl positions of flavonoids, demonstrating potent 3/3′-, 3/4′-, and 7/4′-di-O-glycosylation activity [17]. This enzyme has enabled gram-scale synthesis of flavonoid glycosides through cost-effective one-pot synthetic reactions [17].
The coupling of glycosyltransferases with sucrose synthase (AtSuSy) has provided an economical approach to UDP-glucose recycling, reducing the cost of sugar donor molecules while maintaining high glycosylation efficiency [18]. Fed-batch strategies incorporating this enzyme coupling have achieved industrial-scale production of flavonoid glycosides with sustained high productivity [17].
Regiospecific Glycosylation Strategies
Achieving regiospecific glycosylation represents a significant challenge in chemoenzymatic synthesis, as many glycosyltransferases exhibit broad substrate specificity. The development of O-α-glycoligases derived from thermostable α-glucosidases has enabled exclusively regioselective glycosylation reactions [19]. MalA-D416A from Sulfolobus solfataricus demonstrates exceptional regioselectivity, producing flavonoid 7-O-α-glucosides as the sole product with yields exceeding 90% [19].
pH-promoted O-α-glucosylation has emerged as a general synthesis route for flavonoid O-α-glycosides, with alkaline conditions promoting deprotonation of hydroxyl groups to accelerate covalent enzyme intermediate turnover [19]. This approach has shown broad substrate spectrum applicability across all major flavonoid classes including flavones, flavonols, flavanones, flavanonols, flavanols, and isoflavones [19].
Protein engineering approaches for glycosyltransferase optimization have focused on enhancing substrate specificity, improving catalytic efficiency, and expanding substrate range to accommodate complex kaempferol glycoside synthesis. These strategies involve both rational design based on structural analysis and directed evolution approaches [20] [21].
Structure-Based Rational Design
Structural analysis of glycosyltransferases has revealed critical amino acid residues that control substrate specificity and catalytic activity. The Plant Secondary Product Glycosyltransferase (PSPG) motif serves as the primary determinant of sugar donor specificity, with the last two residues playing particularly crucial roles [22]. Mutations of aspartate or glutamate residues at the 43rd position of the PSPG motif can dramatically alter sugar donor preference, with some modifications leading to complete loss of catalytic activity [22].
Homology modeling and site-directed mutagenesis have enabled the creation of glycosyltransferases with novel substrate specificities. The F387K mutation in GcCGT from Gentiana crassicaulis enabled unprecedented 6-C-glycosylation of flavone 8-C-glycosides to produce 6,8-di-C-glycosides [21]. Structural analysis revealed that the lack of π–π stacking interaction for F387 changed protein conformation and expanded the substrate binding pocket entrance [21].
Site-Directed Mutagenesis for Enhanced Activity
Targeted amino acid substitutions have proven highly effective for improving glycosyltransferase performance. The Q85L mutation in HtUGT73EW3 greatly enhanced catalytic activity while enabling conversion of steroids and terpenoids in addition to improved UDP-sugar utilization [17]. Additional variants such as I94A have demonstrated specific catalytic preferences, with this particular mutation enabling selective 3,4′-di-O-glycosylation [17].
Multiple-sequence alignment analysis of 22 glycosyltransferases with reported isoflavonoid O-glycosylation activity has revealed conserved regions that control substrate preference and hydroxyl site specificity [20]. The N-terminal domain shows comparatively higher amino acid substitution rates, likely contributing to higher substrate specificity [20]. This analysis has identified key amino acids in active sites that define substrate preference, hydroxyl site specificity, and glycosylation efficiency [20].
Engineering Substrate Promiscuity and Specificity
The balance between substrate promiscuity and specificity represents a critical consideration in glycosyltransferase engineering. While broad substrate acceptance enables versatile applications, excessive promiscuity can reduce efficiency for specific target compounds [23]. C-glycosyltransferases have received particular attention due to the enhanced stability of C-glycosyl bonds compared to O-glycosyl linkages [23].
Recent advances in C-glycosyltransferase engineering have focused on understanding catalytic mechanisms and developing strategies for improving both promiscuity and specificity [23]. The structural differences between C-glycosyltransferases and O-glycosyltransferases have provided insights into engineering approaches that maintain catalytic efficiency while achieving desired substrate specificity [23].
Machine learning approaches are increasingly being applied to predict and optimize glycosyltransferase substrate specificity. Classifier-based models trained on curated sequence and structural data have shown promise for understanding substrate specificity determining factors, particularly for GT-B family glycosyltransferases [24] [25]. These computational approaches complement traditional protein engineering methods by providing systematic frameworks for identifying optimal mutation targets [24].
In Vitro Optimization Systems
The development of in vitro multienzyme systems has enabled rapid optimization of glycosylation conditions without the complexity of cellular environments. Bifunctional enzyme systems combining F3H and FLS activities have achieved kaempferol production of 100.54 milligrams per liter with substrate conversion rates of 68.26% [26]. These systems enable precise control of reaction conditions and facilitate systematic optimization of enzyme ratios, cofactor concentrations, and reaction parameters [26].
The optimization of in vitro systems has revealed important insights into substrate inhibition effects that limit kaempferol production. AtFLS1 exhibits substrate inhibition that ultimately constrains production efficiency, highlighting the importance of understanding enzyme kinetics in system design [26]. These findings provide valuable guidance for both in vitro and in vivo system optimization approaches [26].